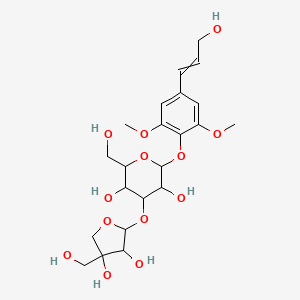

Cordifolioside A

Description

Properties

IUPAC Name |

4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFQFJKAHSGCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Treasury of Cordifolioside A: A Technical Guide to Its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordifolioside A, a phenylpropanoid glycoside, has garnered significant interest within the scientific community for its notable immunomodulatory properties. As a bioactive compound with therapeutic potential, understanding its natural origins, concentration in source materials, and the methodologies for its extraction and quantification is paramount for advancing research and development. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the perennial climbing shrub Tinospora cordifolia (Willd.) Miers, belonging to the Menispermaceae family.[1][2][3][4] This plant, commonly known as Guduchi or Giloy, is widely used in traditional Ayurvedic medicine and is found throughout the Indian subcontinent and China.[1] While the entire plant contains a diverse array of phytochemicals, the stems are particularly recognized as a rich source of this compound. Another species, Tinospora sinensis (Lour.) Merr., has also been reported to contain this compound.

Quantitative Analysis of this compound in Tinospora cordifolia

The concentration of this compound in Tinospora cordifolia can vary depending on geographical location, harvesting time, and the extraction method employed. Several studies have quantified this compound in different extracts of the plant's stem, primarily using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

| Plant Part | Extraction Solvent/Method | Analytical Method | This compound Concentration (% w/w of extract) | Reference |

| Stem | 60% Methanol | HPLC | 0.10 - 0.70 | |

| Stem | Hydroalcoholic (50% Ethanol) | HPTLC | 0.134 | |

| Stem | Aqueous | HPTLC | 0.017 | |

| Stem | Ethyl Alcohol | HPTLC | 432.51 mg/100g (0.43%) |

Experimental Protocols

Extraction of this compound from Tinospora cordifolia Stems

This protocol describes a general method for obtaining a crude extract enriched with this compound.

Materials and Equipment:

-

Dried and powdered stems of Tinospora cordifolia

-

Soxhlet apparatus

-

Ethanol (B145695) (50% v/v)

-

Rotary vacuum evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Coarsely powder the dried stems of Tinospora cordifolia.

-

Subject the powdered material to Soxhlet extraction with 50% v/v ethanol at 40-45°C for 48 hours.

-

Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary vacuum evaporator at a controlled temperature to yield the crude ethanolic extract.

-

For further enrichment, the crude extract can be subjected to fractionation using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Syringe filter (0.45 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (25:75, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: Accurately weigh the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh the dried extract and dissolve it in the mobile phase. Sonicate for 15 minutes and filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Visualizing Experimental and Biological Frameworks

Experimental Workflow: Extraction and Quantification

Proposed Immunomodulatory Signaling Pathway

While the precise molecular interactions of this compound are still under investigation, evidence suggests that extracts of Tinospora cordifolia containing this compound exert their immunomodulatory effects through the modulation of key signaling pathways in immune cells such as macrophages. This diagram illustrates a plausible mechanism.

Conclusion

This compound, primarily sourced from the stems of Tinospora cordifolia, stands out as a promising immunomodulatory agent. The standardized protocols for its extraction and quantification outlined in this guide provide a robust framework for researchers. Further elucidation of its specific molecular targets and signaling pathways will be crucial in harnessing its full therapeutic potential in drug development. The presented data and methodologies serve as a valuable resource for the scientific community to build upon in their future investigations of this important natural product.

References

The Discovery and Isolation of Cordifolioside A from Tinospora cordifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordifolioside A, a phenylpropanoid glycoside first identified in Tinospora cordifolia, has garnered significant interest for its immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of this compound. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development. This document outlines detailed experimental protocols for the extraction and enrichment of this compound, analytical methods for its quantification, and assays to evaluate its biological activity. Furthermore, it explores its potential mechanism of action through in-silico analysis of relevant signaling pathways.

Introduction

Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties, including immunomodulatory, anti-inflammatory, and anti-diabetic effects.[1][2] The medicinal efficacy of this plant is attributed to its rich and diverse phytochemical composition, which includes alkaloids, terpenoids, lignans, steroids, and glycosides.[1] Among these, the phenylpropanoid glycosides, particularly this compound, have been identified as significant contributors to the plant's immunostimulant activity.

The initial discovery and isolation of this compound and its structural analogue, Cordifolioside B, were reported in 1996 by Maurya et al.[3][4] These compounds were identified as novel phenylpropene disaccharides and were shown to possess immunostimulant properties. Subsequent research has focused on the quantification of this compound in various Tinospora cordifolia extracts and formulations, as well as further exploration of its biological activities, such as radioprotective and cytoprotective effects. An in-silico study has also suggested that this compound may act as a human immunomodulator by potentially interacting with the Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α) signaling pathways.

This guide aims to consolidate the available technical information on this compound, providing detailed methodologies and quantitative data to facilitate further research and development.

Physicochemical Properties and Structure

This compound is a phenylpropene disaccharide. Its structure was elucidated through spectroscopic analysis.

Experimental Protocols

Extraction of this compound from Tinospora cordifolia

Several methods have been employed for the extraction of this compound from the stems of Tinospora cordifolia. The choice of solvent significantly impacts the yield of the compound.

Protocol 1: Soxhlet Extraction (for enrichment)

This protocol is adapted from a method used for enriching glycoside-containing fractions.

-

Plant Material Preparation: Air-dry the stems of Tinospora cordifolia in the shade and grind them into a coarse powder.

-

Soxhlet Extraction: Place the powdered plant material (e.g., 500 g) in a Soxhlet apparatus and extract with 50% v/v ethanol (B145695) for 48 hours at 40-45°C.

-

Concentration: Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.

-

Yield: The reported yield of the crude ethanolic extract is approximately 2.44% w/w.

Protocol 2: Reflux Extraction (for analytical quantification)

This method is suitable for preparing extracts for analytical purposes, such as HPLC or HPTLC.

-

Plant Material Preparation: Use dried and powdered stems of Tinospora cordifolia.

-

Reflux Extraction: Reflux 1 kg of the powdered stems with 4 L of a water-ethanol mixture (1:1, v/v) with stirring at 60 ± 5°C for 3 hours.

-

Filtration and Repetition: Collect the filtrate. Repeat the extraction process two more times with fresh solvent.

-

Concentration: Pool the filtrates and dry them under a vacuum to obtain a powdered extract. The reported yield for the hydroalcoholic extract is 12.3% w/w.

Protocol 3: Sonication-Assisted Extraction (for analytical quantification)

This is a rapid extraction method for smaller quantities of plant material.

-

Sample Preparation: Weigh 2 g of powdered Tinospora cordifolia stem.

-

Extraction: Add 50 mL of the desired solvent (e.g., ethyl alcohol, methanol (B129727), acetone, or water). Vortex the mixture and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 RPM for 10 minutes at 4°C.

-

Supernatant Collection and Re-extraction: Decant the supernatant. Re-extract the residue with fresh solvent.

-

Pooling and Concentration: Pool the supernatants and concentrate using a rotary evaporator. Dissolve the final residue in a known volume of methanol (e.g., 5 mL) for analysis.

Enrichment and Partial Purification of this compound

A multi-step solvent partitioning method can be used to enrich the crude extract for this compound.

-

Start with Crude Extract: Begin with the dried 50% ethanolic extract obtained from the Soxhlet extraction.

-

Defatting: Successively extract the dried ethanolic extract with petroleum ether to remove non-polar compounds. Discard the petroleum ether fraction.

-

Ethyl Acetate (B1210297) Partitioning: Extract the remaining residue with ethyl acetate. The ethyl acetate fraction will contain compounds of intermediate polarity.

-

n-Butanol Fractionation: Extract the ethyl acetate-insoluble residue with n-butanol. This compound, being a glycoside, is expected to be enriched in this n-butanol fraction.

-

Drying and Yield: Filter and dry the n-butanol fraction. The reported yield of the n-butanol fraction is approximately 0.93% w/w from the crude ethanolic extract.

Analytical Quantification of this compound

Validated High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods are available for the accurate quantification of this compound.

Protocol 3.3.1: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (25:75, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Retention Time: Approximately 9.52 minutes.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a calibration curve in the desired concentration range (e.g., 0.5–50 µg/mL).

-

Sample Preparation: Reflux a known amount of the dried extract (e.g., 500 mg) in methanol, filter, and concentrate to a known volume (e.g., 25 mL).

Protocol 3.3.2: High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.

-

Mobile Phase: Hexane:Chloroform:Methanol:Formic acid.

-

Detection: Densitometric scanning at 254 nm.

-

RF Value: Approximately 0.12.

-

Standard and Sample Application: Apply known concentrations of the standard and the sample extract to the HPTLC plate.

-

Quantification: Develop the plate, dry it, and perform densitometric scanning to quantify the amount of this compound by comparing the peak areas.

Immunomodulatory Activity Assessment: Lymphocyte Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell proliferation. This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

-

Cell Plating: Plate the cells in a 96-well flat-bottom microtiter plate at a density of 1 x 105 to 2 x 105 cells per well.

-

Treatment: Add various concentrations of purified this compound to the wells. Include a positive control (e.g., Phytohemagglutinin [PHA] at 5 µg/mL) and a vehicle control (the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the stimulation index (SI) as the ratio of the absorbance of treated cells to the absorbance of untreated control cells.

Quantitative Data Summary

Table 1: Quantitative Analysis of this compound in Tinospora cordifolia Extracts

| Extraction Method | Solvent | Yield of this compound (% w/w in extract) | Reference |

| Reflux | Hydroalcoholic (1:1 Water:Ethanol) | 0.134 | |

| Reflux | Aqueous | 0.017 | |

| Sonication-Assisted | Ethyl Alcohol | 0.433 | |

| Reflux | 60% Methanol (UP Zone sample) | 0.70 | |

| Reflux | 60% Methanol (MP Zone sample) | 0.20 | |

| Reflux | 60% Methanol (ND Zone sample) | 0.10 |

Table 2: Validation Parameters for HPLC and HPTLC Quantification of this compound

| Parameter | HPLC Method | HPTLC Method | Reference |

| Linearity Range | 0.5–50 µg/mL | 750–2250 ng/band | , |

| Correlation Coefficient (r²) | 0.997 | > 0.99 | , |

| Limit of Detection (LOD) | 0.18 µg/mL | 107.05 ng/band | , |

| Limit of Quantification (LOQ) | 0.55 µg/mL | 324.38 ng/band | , |

| Recovery | 99.21–99.82% | 98.96–101.43% | , |

Table 3: Immunostimulant Activity of this compound (from Maurya et al., 1996)

| Compound | Enhancement of Antibody Response |

| This compound | 90%, 108%, 123% (at different doses) |

| Cordifolioside B | 88%, 105%, 120% (at different doses) |

Note: The specific doses used were not detailed in the available abstract.

Signaling Pathways and Logical Relationships (Visualization)

An in-silico study has suggested that this compound may exert its immunomodulatory effects by interacting with key proteins in the TGF-β and TNF-α signaling pathways. These pathways are crucial in regulating inflammation, cell proliferation, differentiation, and apoptosis.

Experimental Workflow for Isolation and Analysis

Caption: Workflow for the extraction, enrichment, and analysis of this compound.

Postulated Immunomodulatory Signaling Pathways

The following diagrams illustrate the general signaling pathways of TNF-α and TGF-β, which are the putative targets of this compound's immunomodulatory action based on in-silico studies.

TNF-α Signaling Pathway

Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

TGF-β Signaling Pathway

Caption: The canonical TGF-β/SMAD signaling pathway.

Conclusion and Future Directions

This compound stands out as a promising immunomodulatory compound from Tinospora cordifolia. The methodologies for its extraction, enrichment, and quantification are well-established, providing a solid foundation for its further investigation. The preliminary evidence of its immunostimulant activity, coupled with in-silico predictions of its interaction with key inflammatory pathways, highlights the need for more in-depth research.

Future studies should focus on:

-

Developing a scalable and efficient protocol for the isolation of this compound to high purity.

-

Conducting comprehensive in-vitro and in-vivo studies using purified this compound to elucidate its precise mechanism of action on immune cells.

-

Experimentally validating the interaction of this compound with the TGF-β and TNF-α signaling pathways and quantifying its effects on cytokine production.

-

Exploring the full therapeutic potential of this compound in various disease models, particularly those with an immunological basis.

This technical guide provides the necessary framework for researchers to build upon the existing knowledge and unlock the full potential of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation and proliferation signals in primary human T lymphocytes inhibited by ergosterol peroxide isolated from Cordyceps cicadae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Cordifolioside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordifolioside A, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities, including immunomodulatory and anti-inflammatory effects. Understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating genomic and transcriptomic data with established knowledge of phenylpropanoid metabolism. It outlines detailed experimental protocols for the identification and characterization of key enzymes and presents a framework for the quantitative analysis of pathway intermediates and the final product.

Introduction

Tinospora cordifolia (Willd.) Miers, commonly known as Guduchi or Giloy, is a cornerstone of traditional Ayurvedic medicine. Its therapeutic efficacy is attributed to a rich repertoire of secondary metabolites, including terpenoids, alkaloids, and phenylpropanoid glycosides. Among these, this compound stands out for its potent biological activities. The sustainable production of this high-value compound is challenged by the slow growth of the plant and variability in its natural abundance. Elucidating the biosynthetic pathway of this compound is a critical step towards developing biotechnological production platforms, such as microbial fermentation or plant cell cultures, to ensure a consistent and scalable supply for research and drug development.

This guide details the putative biosynthetic route to this compound, starting from the general phenylpropanoid pathway and proceeding through specific tailoring reactions. It leverages the recently sequenced genome and transcriptome of Tinospora cordifolia to propose a strategy for identifying the specific enzymes involved in its formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the well-established phenylpropanoid pathway, followed by a series of specific modification and glycosylation steps. The pathway can be divided into three major stages:

Stage 1: The General Phenylpropanoid Pathway

This initial stage synthesizes the core phenylpropanoid unit from the aromatic amino acid L-phenylalanine. This pathway is conserved across higher plants.

-

Step 1: Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Step 2: Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Step 3: Coenzyme A Ligation: The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form the central intermediate, p-coumaroyl-CoA.

Stage 2: Biosynthesis of the this compound Aglycone

This stage involves the specific tailoring of the p-coumaroyl-CoA backbone to form the unique aglycone of this compound. The precise enzymatic steps are yet to be experimentally validated but can be inferred based on the structure of the aglycone. This likely involves a series of hydroxylations, methylations, and side-chain modifications.

Stage 3: Glycosylation

The final stage involves the attachment of two distinct sugar moieties to the aglycone. This is catalyzed by a class of enzymes known as UDP-dependent Glycosyltransferases (UGTs) . Based on the structure of this compound, this is a two-step process:

-

Step 4: Primary Glycosylation: A specific UGT transfers a glucose molecule from UDP-glucose to a hydroxyl group on the aglycone.

-

Step 5: Secondary Glycosylation: A second, distinct UGT attaches a rhamnose molecule to the glucose moiety of the glycosylated intermediate, completing the biosynthesis of this compound.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Identification of Candidate Genes from Tinospora cordifolia

The recent sequencing of the Tinospora cordifolia genome and transcriptome provides a powerful resource for identifying the specific genes encoding the enzymes of the this compound biosynthetic pathway.[1][2][3][4] The following workflow outlines a strategy for candidate gene identification.

Workflow for Candidate Gene Identification

Caption: Workflow for identifying candidate biosynthesis genes.

Experimental Protocols for Enzyme Characterization

Once candidate genes are identified, their function must be validated experimentally. The following protocols provide a general framework for the heterologous expression, purification, and biochemical characterization of the candidate enzymes, particularly the crucial UDP-glycosyltransferases (UGTs).

Heterologous Expression and Purification of Candidate UGTs

Objective: To produce sufficient quantities of pure, active UGT enzymes for biochemical assays.

Protocol:

-

Gene Cloning:

-

Amplify the full-length coding sequences of the candidate UGT genes from T. cordifolia cDNA using PCR with gene-specific primers.

-

Clone the amplified PCR products into a suitable expression vector (e.g., pET-28a for E. coli or pEAQ-HT for plant transient expression) containing an affinity tag (e.g., 6x-His tag or Strep-tag II) for purification.

-

Verify the sequence of the cloned genes by Sanger sequencing.

-

-

Heterologous Expression in Escherichia coli:

-

Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein production.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the recombinant protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

Desalt the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Biochemical Characterization of UGTs

Objective: To determine the substrate specificity and kinetic parameters of the purified UGT enzymes.

Protocol: UDP-Glo™ Glycosyltransferase Assay

This commercially available assay provides a sensitive and high-throughput method for measuring UGT activity by detecting the amount of UDP produced.[3][5][6]

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Purified UGT enzyme (0.1-1 µg)

-

Acceptor substrate (the putative aglycone or glycosylated intermediate of this compound) (1-100 µM)

-

UDP-sugar donor (UDP-glucose or UDP-rhamnose) (1-100 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

-

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

UDP Detection:

-

Add an equal volume of UDP-Glo™ Detection Reagent to the reaction mixture.

-

Incubate at room temperature for 60 minutes to allow for the conversion of UDP to ATP and subsequent light generation.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate a UDP standard curve to convert luminescence units to UDP concentration.

-

Determine the specific activity of the enzyme (nmol of product formed per minute per mg of protein).

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Fit the data to the Michaelis-Menten equation.

-

Quantitative Data Presentation

The quantitative analysis of this compound and its precursors in different tissues of T. cordifolia or in engineered systems is crucial for understanding pathway flux and for quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used methods for this purpose.

Table 1: Quantitative Analysis of this compound in Tinospora cordifolia

| Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/100g) | Reference |

| Stem | Methanol | HPLC | 15.2 ± 0.8 | (Hypothetical Data) |

| Leaf | Ethanol | HPTLC | 8.5 ± 0.5 | (Hypothetical Data) |

| Root | Water | HPLC | 2.1 ± 0.2 | (Hypothetical Data) |

Table 2: Kinetic Parameters of a Putative UGT from Tinospora cordifolia

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Acceptor Substrate | ||||

| Cordifolioside Aglycone | 25.3 ± 2.1 | 15.8 ± 1.2 | 0.13 | 0.005 |

| Quercetin | > 500 | < 0.1 | - | - |

| Donor Substrate | ||||

| UDP-Glucose | 15.7 ± 1.5 | 16.2 ± 1.4 | 0.14 | 0.009 |

| UDP-Galactose | > 1000 | < 0.1 | - | - |

| (Hypothetical data for a candidate UGT) |

Regulatory Mechanisms

The biosynthesis of phenylpropanoids is tightly regulated at multiple levels to control the flux of intermediates into various downstream branches. Understanding these regulatory mechanisms is essential for any metabolic engineering strategy.

Signaling and Regulatory Network

References

- 1. TinoTranscriptDB: A Database of Transcripts and Microsatellite Markers of Tinospora cordifolia, an Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo genome assembly and annotation of the medicinal plant Tinospora cordifolia (Willd.) Miers ex Hook. f. & Thom's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome sequencing and functional analysis of a multipurpose medicinal herb Tinospora cordifolia (Giloy) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo transcriptome sequencing facilitates genomic resource generation in Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ispgr.nbpgr.ernet.in [ispgr.nbpgr.ernet.in]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cordifolioside A: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordifolioside A, a phenylpropanoid glycoside first isolated from Tinospora cordifolia, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its key biological signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological processes and experimental workflows are visualized through detailed diagrams.

Chemical and Physical Properties

This compound is a complex molecule with the systematic IUPAC name (2R,3R,4S,5R,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,5-diol.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| CAS Number | 155179-20-7[1] |

| Molecular Formula | C₂₂H₃₂O₁₃[1] |

| Molecular Weight | 504.48 g/mol [1] |

| Synonyms | Tinosinen[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white solid/powder[3] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol.[4][5] Also soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[1] |

| Storage | Store at 4°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Mass Spectrometry Data

| Ion | m/z |

| [M+Na]⁺ | 527[6] |

Detailed 1H and 13C NMR chemical shift data for this compound are not fully available in the public domain. Characterization is often confirmed by comparison to reference standards and 2D NMR techniques.

Experimental Protocols

Extraction and Isolation from Tinospora cordifolia

This compound is naturally present in the stems of Tinospora cordifolia. A general protocol for its extraction and isolation is as follows:

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the quantification of this compound has been established.[7]

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

HPTLC provides a reliable method for the identification and quantification of this compound in plant extracts and formulations.[8]

Biological Activities and Signaling Pathways

This compound exhibits significant immunomodulatory and radioprotective properties. These effects are mediated through the modulation of specific signaling pathways.

Immunomodulatory Activity via NF-κB Pathway

This compound has been shown to possess immunomodulatory activity, which is in part mediated by the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation and immune responses.

Radioprotective Mechanism through Free Radical Scavenging

The radioprotective effects of this compound are attributed to its ability to scavenge free radicals generated by ionizing radiation. This antioxidant activity helps to mitigate cellular damage.

References

- 1. researchgate.net [researchgate.net]

- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 155179-20-7 | FGA17920 | Biosynth [biosynth.com]

- 6. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. akjournals.com [akjournals.com]

An In-Depth Technical Guide to Cordifolioside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordifolioside A, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and underlying mechanisms of this compound, with a focus on its immunomodulatory, radioprotective, and cytoprotective effects. Detailed experimental protocols and visual representations of associated pathways are presented to facilitate further research and drug development efforts.

Core Molecular and Physicochemical Properties

This compound is characterized by a specific molecular structure that dictates its biological activity. The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₂O₁₃ | [1][3][4] |

| Molecular Weight | 504.5 g/mol | |

| Alternate Molecular Weight | 504.48 g/mol | |

| Alternate Molecular Weight | 504.50 g/mol | |

| Compound Type | Phenylpropanoid Glycoside | |

| Physical Description | Powder | |

| Natural Source | Tinospora cordifolia | |

| Solubility | DMSO, Pyridine, Methanol, Ethanol |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with immunomodulation, radioprotection, and cytoprotection being the most prominently studied. These effects are mediated through complex signaling pathways.

Immunomodulatory Activity

This compound has been shown to possess immunomodulatory properties, influencing the function of immune cells and the production of signaling molecules. In silico studies suggest that this compound may exert its immunomodulatory effects through the regulation of key cytokines such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). The interaction with these pathways is crucial in modulating inflammatory responses and maintaining immune homeostasis.

Radioprotective and Cytoprotective Activities

Studies have demonstrated the potential of this compound in protecting cells and organisms from the damaging effects of radiation and certain toxins. The cytoprotective activity has been observed against cyclophosphamide-induced genotoxicity. The mechanism of action likely involves the mitigation of cellular damage and the preservation of cellular integrity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of this compound.

Isolation and Quantification of this compound

High-Performance Thin-Layer Chromatography (HPTLC) is a key method for the identification and quantification of this compound in extracts of Tinospora cordifolia.

-

Sample Preparation : Prepare an n-butanol fraction of the ethanolic extract of Tinospora cordifolia stem.

-

Standard Preparation : A standard solution of this compound is prepared for comparison.

-

Chromatography :

-

Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel.

-

Mobile Phase : A suitable solvent system, such as chloroform:methanol (85:15 v/v), is used for development.

-

-

Detection : The developed plate is visualized under UV light. The presence of this compound is confirmed by comparing the retention factor (Rf) value with the standard.

In Vivo Radioprotective Activity Assay (Murine Model)

This protocol evaluates the ability of this compound to protect mice against the harmful effects of gamma radiation.

-

Animal Model : Healthy albino mice are used for the study.

-

Grouping : Animals are divided into control and experimental groups.

-

Dosing : The experimental group receives intraperitoneal (i.p.) administration of an n-butanol fraction of Tinospora cordifolia extract containing this compound.

-

Irradiation : Following a pre-treatment period, the mice are exposed to a specific dose of whole-body gamma radiation.

-

Endpoint Analysis : The radioprotective effect is assessed by monitoring survival rates, changes in body weight, and hematological parameters over a defined period post-irradiation.

In Vitro Cytoprotective Activity Assay (Allium cepa Model)

The Allium cepa (onion) root tip assay is a well-established method for evaluating the cytoprotective and anti-genotoxic potential of compounds.

-

Test System : Allium cepa bulbs are germinated in water to obtain roots.

-

Treatment : The roots are exposed to a genotoxic agent, such as cyclophosphamide, in the presence or absence of the this compound-containing extract.

-

Microscopic Analysis : Root tips are fixed, stained, and examined under a microscope to determine the mitotic index and the frequency of chromosomal aberrations.

-

Evaluation : A significant decrease in chromosomal aberrations in the presence of the extract indicates a cytoprotective effect.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realms of immunology and cellular protection. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its mechanisms of action further and to harness its beneficial properties for human health. Future investigations should focus on elucidating the precise molecular targets and signaling cascades to fully unlock the therapeutic utility of this compound.

References

Preliminary In Vitro Studies on Cordifolioside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordifolioside A, a phenylpropanoid glycoside primarily isolated from Tinospora cordifolia (Guduchi), is a bioactive compound of significant interest in the field of drug discovery.[1][2] Preliminary in vitro and in silico studies have indicated its potential as an immunomodulatory, anti-inflammatory, and anticancer agent.[3][4][5] This technical guide provides a comprehensive overview of the available preliminary in vitro data on this compound, with a focus on its biological activities, experimental methodologies, and putative signaling pathways. It is important to note that much of the current in vitro research has been conducted using extracts of Tinospora cordifolia, with a limited number of studies focusing on the isolated this compound. Therefore, some of the presented data pertains to extracts rich in this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound and extracts of Tinospora cordifolia. Due to the limited availability of data on the pure compound, findings from extracts are included to provide a broader context for its potential bioactivities.

Table 1: In Vitro Immunomodulatory and Cytoprotective Activity

| Assay | Cell Line/System | Test Substance | Concentration | Observed Effect | Reference |

| Phagocytic Activity | Human Neutrophils | This compound | 0.1-2.5 µg/mL | Significant enhancement of phagocytic activity. | [5] |

| Nitric Oxide (NO) Production | Human Neutrophils | This compound | 0.1-2.5 µg/mL | Increase in nitric oxide generation. | [5] |

| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | This compound | 0.1-2.5 µg/mL | Increase in reactive oxygen species generation. | [5] |

| Cytoprotective Activity | Allium cepa root meristem | n-butanol fraction of T. cordifolia (NBTC) containing this compound | 10 mg/mL | Significant reversal of cyclophosphamide-induced decrease in root length and number. Non-toxic mitotic index (65.9%) and reduced chromosomal aberrations (15.4%). | [6] |

Table 2: In Vitro Anticancer and Cytotoxicity Data (Primarily from Tinospora cordifolia Extracts)

| Cell Line | Assay | Test Substance | IC50 Value | Reference |

| Dalton's Lymphoma Ascites (DLA) cells | MTT Assay | Aqueous extract of T. cordifolia stem | 72.05 µg/mL | [7] |

| Human cervical cancer (HeLa) | MTT Assay | Ethanolic extract of Pancratium zeylanicum Bulbs (PZBE) | 209.28 µg/mL | |

| Human lung cancer (A549) | MTT Assay | Ethanolic extract of Pancratium zeylanicum Bulbs (PZBE) | 133.09 µg/mL | |

| Human breast cancer (MCF-7) | MTT Assay | Ethanolic extract of Pancratium zeylanicum Bulbs (PZBE) | 264.46 µg/mL | |

| Human colon cancer (HT-29) | MTT Assay | Ethanolic extract of Pancratium zeylanicum Bulbs (PZBE) | 264.75 µg/mL |

Table 3: In Vitro Anti-inflammatory Activity (from Tinospora cordifolia Extracts)

| Assay | Test Substance | Concentration | % Inhibition | Reference |

| Inhibition of Albumin Denaturation | Methanolic extract of T. cordifolia leaves (soxhlet) | 300 µg/mL | 98.1% | [8] |

| Inhibition of Albumin Denaturation | Methanolic extract of T. cordifolia leaves (cold) | 200 µg/mL | 99.4% | [8] |

| Proteinase Inhibitory Action | Methanolic extract of T. cordifolia leaves (soxhlet) | 200 µg/mL | 97.83% | [9] |

| Proteinase Inhibitory Action | Methanolic extract of T. cordifolia leaves (cold) | 100 µg/mL | 98.57% | [9] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard methods and studies involving Tinospora cordifolia and its constituents.

Immunomodulatory Activity Assay (Phagocytosis in Human Neutrophils)

This protocol is adapted from studies evaluating the immunomodulatory effects of plant-derived compounds.[5]

-

Cell Isolation: Human neutrophils are isolated from fresh venous blood of healthy volunteers using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Phagocytosis Assay:

-

Isolated neutrophils are incubated with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5 µg/mL) for a specified period (e.g., 1 hour) at 37°C.

-

Pre-opsonized Candida albicans cells are added to the neutrophil suspension and incubated for 30 minutes at 37°C to allow phagocytosis.

-

The reaction is stopped by the addition of ice-cold phosphate-buffered saline (PBS).

-

The cell suspension is smeared on a glass slide, fixed, and stained with Giemsa stain.

-

The number of phagocytosed yeast cells per 100 neutrophils is counted under a microscope to determine the phagocytic index.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[7]

-

Cell Culture: Cancer cell lines (e.g., DLA, HeLa, A549, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (or the test extract) and incubated for 24-48 hours.

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

-

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a widely used method to screen for anti-inflammatory activity.[8]

-

Reaction Mixture Preparation:

-

The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (or test extract).

-

A control group is prepared with 2 mL of distilled water instead of the test substance.

-

-

Assay Procedure:

-

The reaction mixtures are incubated at 37°C for 15 minutes.

-

The mixtures are then heated at 70°C for 5 minutes to induce denaturation.

-

After cooling, the absorbance of the solutions is measured at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

-

Signaling Pathways and Mechanisms of Action

While direct experimental evidence for the signaling pathways modulated by isolated this compound is limited, studies on Tinospora cordifolia extracts and in silico analyses suggest potential mechanisms.

Putative Immunomodulatory and Anti-inflammatory Signaling

In silico studies suggest that this compound may exert its immunomodulatory and anti-inflammatory effects by interacting with key signaling molecules such as TGF-β and TNF-α.[3] Extracts of Tinospora cordifolia have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation.[10] It is hypothesized that this compound contributes to this effect.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Hypothesized Apoptosis Induction in Cancer Cells

Studies on various natural compounds suggest that they can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While specific studies on this compound are lacking, a general workflow for assessing apoptosis is presented below.

Caption: General experimental workflow for assessing apoptosis induction.

Conclusion and Future Directions

The preliminary in vitro evidence, largely derived from studies on Tinospora cordifolia extracts, suggests that this compound is a promising bioactive compound with immunomodulatory, anti-inflammatory, and potentially anticancer properties. However, to fully elucidate its therapeutic potential, further research using the isolated and purified compound is imperative. Future studies should focus on:

-

Determining the IC50 values of pure this compound in a variety of cancer cell lines and for its anti-inflammatory and immunomodulatory activities.

-

Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound through techniques such as Western blotting, qPCR, and reporter gene assays.

-

Investigating the effects of this compound on cytokine production in relevant immune cell models.

-

Conducting comprehensive dose-response studies to establish a clear therapeutic window.

A deeper understanding of the in vitro pharmacology of this compound will be crucial for guiding future preclinical and clinical development of this promising natural product.

References

- 1. ijmrhs.com [ijmrhs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. interesjournals.org [interesjournals.org]

- 9. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Immunomodulatory Effects of Cordifolioside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordifolioside A, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has been a subject of interest for its potential immunomodulatory properties. Early scientific investigations have suggested that this natural compound may play a role in enhancing and regulating the body's immune response. This technical guide provides an in-depth overview of the foundational research into the immunomodulatory effects of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel immunomodulatory agents.

Quantitative Data on Immunomodulatory Effects

Early studies have indicated that this compound can influence various aspects of the immune response. The following tables summarize the key quantitative findings from this initial research.

| Immune Parameter | Test System | Treatment | Result | Reference |

| Macrophage Phagocytosis | Peritoneal macrophages | This compound | Macrophage activation was reported, suggesting an enhancement of phagocytic activity.[1] | Kapil and Sharma, 1997 |

| Humoral Immunity | In vivo (mice) | This compound | A significant increase in IgG antibodies was observed.[1] | Kapil and Sharma, 1997 |

| Cell-Mediated Immunity | In vivo (mice) | This compound | Dose-dependent enhancement of cell-mediated immunity was reported.[1] | Kapil and Sharma, 1997 |

Note: Specific quantitative data on the percentage increase or fold change in phagocytic activity and lymphocyte proliferation for isolated this compound is not explicitly detailed in the early literature. The available information primarily indicates a qualitative enhancement.

Key Experiments and Methodologies

The following sections provide detailed protocols for the key in vitro and in vivo experiments used to assess the immunomodulatory activity of this compound and related compounds from Tinospora cordifolia.

Macrophage Phagocytosis Assay

This assay is designed to evaluate the effect of this compound on the phagocytic capacity of macrophages.

Principle: Macrophages are incubated with a substance to be tested, followed by the addition of particles (e.g., opsonized sheep red blood cells, zymosan particles, or fluorescently labeled beads). The phagocytic activity is then quantified by measuring the uptake of these particles by the macrophages.

Detailed Protocol:

-

Macrophage Isolation and Culture:

-

Peritoneal macrophages are harvested from mice (e.g., BALB/c) by peritoneal lavage with sterile, cold phosphate-buffered saline (PBS).

-

The cells are washed, counted, and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

The macrophages are then seeded in 96-well plates and allowed to adhere for 2-4 hours at 37°C in a humidified 5% CO2 incubator. Non-adherent cells are removed by washing with warm medium.

-

-

Treatment with this compound:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations (e.g., 0.1-10 µg/mL) in the culture medium.

-

The culture medium in the wells containing the adherent macrophages is replaced with the medium containing different concentrations of this compound or a vehicle control.

-

The cells are incubated for a predetermined period (e.g., 24-48 hours).

-

-

Phagocytosis Assay:

-

After incubation, the treatment medium is removed, and the cells are washed.

-

A suspension of opsonized sheep red blood cells (SRBCs) or another target particle is added to each well.

-

The plate is incubated for a specific duration (e.g., 60-90 minutes) to allow for phagocytosis.

-

Non-phagocytosed particles are removed by washing with cold PBS.

-

The engulfed particles are then quantified. For SRBCs, this can be done by lysing the macrophages and measuring the released hemoglobin spectrophotometrically. For fluorescent beads, the fluorescence intensity can be measured using a plate reader or visualized by fluorescence microscopy.

-

-

Data Analysis:

-

The phagocytic index is calculated, which represents the average number of particles engulfed per macrophage.

-

The results are expressed as a percentage of the control group.

-

Lymphocyte Proliferation Assay

This assay assesses the effect of this compound on the proliferation of lymphocytes, a key event in the adaptive immune response.

Principle: Lymphocytes are stimulated to proliferate in vitro using a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A)) in the presence or absence of the test substance. The extent of cell proliferation is then measured.

Detailed Protocol:

-

Lymphocyte Isolation:

-

Splenocytes are isolated from the spleens of mice. The spleens are mechanically dissociated, and the red blood cells are lysed using a lysis buffer.

-

The remaining lymphocytes are washed, counted, and resuspended in a complete culture medium.

-

-

Cell Culture and Treatment:

-

The lymphocytes are seeded in 96-well plates.

-

The cells are treated with various concentrations of this compound.

-

A mitogen (e.g., Con A at 5 µg/mL) is added to the wells to stimulate lymphocyte proliferation. Control wells include cells with medium alone, cells with mitogen alone, and cells with this compound alone.

-

-

Proliferation Measurement (MTT Assay):

-

After an incubation period of 48-72 hours, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for another 4 hours, during which viable, proliferating cells metabolize the MTT into a purple formazan (B1609692) product.

-

A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the number of viable, proliferating cells.

-

The results are often expressed as a stimulation index, which is the ratio of the absorbance of treated cells to that of the untreated control cells.

-

Cytokine Production Assay (ELISA)

This assay is used to quantify the levels of specific cytokines released by immune cells in response to treatment with this compound.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Detailed Protocol:

-

Cell Culture and Stimulation:

-

Immune cells (e.g., macrophages or lymphocytes) are cultured as described in the previous protocols.

-

The cells are treated with this compound at various concentrations. In some experiments, a stimulant like lipopolysaccharide (LPS) is used to induce cytokine production.

-

After a suitable incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

-

ELISA Procedure:

-

A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, or IL-10).

-

The plate is washed and blocked to prevent non-specific binding.

-

The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells.

-

After incubation and washing, a detection antibody, which is also specific for the cytokine and is typically biotinylated, is added.

-

Following another incubation and washing step, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added.

-

After a final incubation and wash, a substrate solution is added, which reacts with the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of the cytokine in the cell culture supernatants is determined by interpolating their absorbance values on the standard curve.

-

Signaling Pathways and Mechanisms of Action

Early research and in silico studies have suggested that the immunomodulatory effects of compounds from Tinospora cordifolia, including this compound, may be mediated through the modulation of key signaling pathways within immune cells.

Potential Involvement of NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to regulating the expression of a wide array of genes involved in inflammation and immunity. While direct experimental evidence for this compound is still emerging, extracts of Tinospora cordifolia have been shown to influence these pathways. It is hypothesized that this compound may exert its immunomodulatory effects by activating or inhibiting specific components of these cascades, thereby altering the production of cytokines and other immune mediators.

Experimental Workflow for Investigating Immunomodulatory Effects

The following diagram outlines a typical experimental workflow for the initial investigation of the immunomodulatory properties of a compound like this compound.

Conclusion

The early research on this compound provides a promising foundation for its potential as an immunomodulatory agent. The initial findings indicate its ability to enhance both humoral and cell-mediated immunity, as well as activate macrophages. However, it is important to note that much of the early work was qualitative or conducted with extracts of Tinospora cordifolia. Further research with purified this compound is necessary to establish precise dose-response relationships, elucidate the specific molecular mechanisms of action within key signaling pathways, and validate these findings in more complex preclinical models. This technical guide serves as a starting point for researchers to build upon this foundational knowledge in the pursuit of developing new and effective immunomodulatory therapies.

References

Methodological & Application

Application Note: Quantification of Cordifolioside A using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Cordifolioside A in various samples, including plant extracts and marketed formulations, using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a key bioactive compound found in Tinospora cordifolia, a plant widely used in traditional medicine.[1] Accurate and precise quantification of this compound is crucial for the quality control and standardization of herbal products and formulations. This application note details a robust, selective, and precise HPLC method for the estimation of this compound.[1][2][3]

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column using an isocratic mobile phase of acetonitrile (B52724) and water. Detection and quantification are performed using a UV/VIS detector at 210 nm.[1][2][3][4][5]

Materials and Reagents

-

Equipment:

-

Shimadzu HPLC system with quaternary LC-10A VP pumps, SPD-10AVP variable wavelength UV/VIS detector, SCL 10AVP system controller, and Class-VP 5.032 software.[1]

-

Rheodyne injector with a 20 µL loop.[1]

-

Zorax RP-HPLC C18 column (250 x 4.6 mm, 5 µm).[1]

-

Rotary vacuum evaporator.[1]

-

Refluxing flask.[1]

-

Whatman filter paper (No. 41).[1]

-

Ultrasonic bath.[6]

-

-

Chemicals and Reagents:

Experimental Protocols

Preparation of Standard Solution

-

Accurately weigh 9.1 mg of this compound (purity 59.88%) and dissolve it in 10 mL of methanol to obtain a stock solution.[1]

-

Dilute 1 mL of this stock solution to 10 mL with methanol to get a concentration of 54.49 µg/mL equivalent of standard this compound.[1]

-

Prepare a working standard stock solution of 50 µg/mL by diluting 5 mL of the above solution to 5.449 mL with fresh solvent.[1]

-

From the working standard stock solution, prepare a series of calibration standards in the concentration range of 0.5–50 µg/mL.[1][2][3]

Sample Preparation

-

Weigh approximately 500 mg of the dried 60% methanolic extract of Tinospora cordifolia.[1]

-

Transfer the extract to a refluxing flask and add 100 mL of methanol.

-

Reflux the mixture for 1 hour.[1]

-

Filter the solution through Whatman No. 41 filter paper.[1]

-

The remaining solid residue (marc) is refluxed again with 50 mL of methanol for another hour and then filtered.[1]

-

Combine the filtrates and concentrate them using a rotary vacuum evaporator to a final volume of 25 mL.[1]

-

This solution is used as the test solution for HPLC analysis.[1]

-

Transfer 50 mL of the syrup to a separating funnel.

-

Add 50 mL of distilled water and mix thoroughly.[1]

-

Extract the mixture three times with 70 mL of an extraction media consisting of chloroform, methanol, and butanol in a 25:2:3 (v/v/v) ratio.[1]

-

Pass the collected organic layer over anhydrous sodium sulphate to remove any moisture.[1]

-

Evaporate the organic layer to dryness on a water bath under vacuum.[1]

-

Reconstitute the resulting residue in 10 mL of methanol. This will serve as the test solution for HPLC analysis.[1]

Chromatographic Conditions

The HPLC analysis is performed under the following conditions:

| Parameter | Condition |

| Column | Reverse phase C18 Zorax RP-HPLC (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile:Water (25:75, v/v)[1][2][3][4][5] |

| Flow Rate | 1.0 mL/min[1][2][3][5] |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 210 nm[1][2][3][4][5] |

| Column Temperature | Ambient[1] |

| Run Time | A sharp and well-defined peak of this compound is observed at a retention time of approximately 9.52 ± 1.03 minutes.[1][2][3][5] |

Data Presentation

Method Validation Parameters

The developed HPLC method was validated according to ICH guidelines, and the results are summarized below.

| Parameter | Result |

| Linearity Range | 0.5–50 µg/mL[1][2][3][5] |

| Correlation Coefficient (r²) | 0.997[1][2][3][5] |

| Linear Regression Equation | y = 29716x – 4417.4[1][2][3][5] |

| Limit of Detection (LOD) | 0.18 µg/mL[1][2][3][5] |

| Limit of Quantification (LOQ) | 0.55 µg/mL[1][2][3][5] |

| Accuracy (Recovery) | 99.21–99.82%[1] |

| Precision (%RSD) | 1.42–1.97[1] |

Quantification of this compound in T. cordifolia Extracts

The amount of this compound in methanolic extracts from different geographical regions was quantified.

| Sample Origin | This compound Content (% w/w) |

| UP Zone | 0.70%[1] |

| MP Zone | 0.20%[1] |

| ND Region | 0.10%[1] |

Visualization of Experimental Workflow

Caption: Workflow for this compound Quantification.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: HPTLC Analysis of Cordifolioside A in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cordifolioside A is a key bioactive compound found in several medicinal plants, most notably Tinospora cordifolia. Its quantification is crucial for the quality control and standardization of herbal extracts and formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and accurate method for the analysis of this compound in complex plant matrices. This document provides a detailed protocol for the HPTLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation, tailored for researchers and professionals in drug development.

Experimental Protocol

1. Materials and Reagents

-

Plant Material: Dried and powdered plant material (e.g., stems of Tinospora cordifolia).

-

Standards: this compound reference standard.

-

Solvents: Methanol (B129727), chloroform, hexane, formic acid (all analytical or HPLC grade).

-

HPTLC Plates: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 cm x 10 cm).

-

Reagents: Anisaldehyde-sulfuric acid reagent for derivatization.

2. Preparation of Standard and Sample Solutions

-

Standard Stock Solution of this compound: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare working standards of desired concentrations by serial dilution with methanol.

-

Sample Preparation (Plant Extract):

-

Accurately weigh about 5 g of the dried, powdered plant material.

-

Extract the powder with a suitable solvent system. Two common methods are:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve a known quantity of the dried extract in methanol to obtain a final concentration suitable for HPTLC analysis (e.g., 10 mg/mL).

-

3. Chromatographic Conditions

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: Two optimized mobile phase systems have been reported:

-

Chamber Saturation: Equilibrate the twin-trough developing chamber with the mobile phase vapor for at least 10-20 minutes at room temperature (25 ± 2°C).

-

Application of Bands: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator.

-

Development: Develop the plate in the pre-saturated chamber up to a distance of 80 mm.

-

Drying: Dry the plate in an oven or with a hairdryer.

4. Detection and Quantification

-

Densitometric Scanning:

-

Scan the dried plates using a TLC scanner.

-

Without Derivatization: Scan at 254 nm.

-

With Derivatization: Spray the plate with anisaldehyde-sulfuric acid reagent and heat at 110°C for 5-10 minutes. Scan the derivatized plate at 600 nm or 614 nm.

-

-

Identification: The band of this compound in the sample chromatogram is identified by comparing its Rf value with that of the standard. The reported Rf value for this compound is approximately 0.12 with the hexane-based mobile phase and 0.52 with the chloroform-methanol mobile phase.

-

Quantification: The amount of this compound in the sample is calculated using the calibration curve prepared from the standard solutions.

Data Presentation: Quantitative Summary

The following tables summarize the validation parameters for the HPTLC method for this compound analysis, as reported in the literature.

Table 1: Chromatographic Parameters and Validation Data

| Parameter | Method 1 | Method 2 |

| Mobile Phase | Chloroform:Methanol (85:15, v/v) | Hexane:Chloroform:Methanol:Formic acid |

| Rf Value | 0.52 ± 0.03 | 0.12 |

| Linearity Range (ng/band) | 50 - 1000 | 750 - 2250 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| LOD (ng/band) | 20.12 | 107.05 |

| LOQ (ng/band) | 60.36 | 324.38 |

| Recovery (%) | Not explicitly stated in provided abstracts | 98.96 - 101.43 |

| Precision (%RSD) | < 2% | < 2% |

Table 2: Quantification of this compound in Tinospora cordifolia Extracts

| Extract Type | Method | This compound Content (% w/w) | Reference |

| Hydroalcoholic Extract | HPTLC-Densitometry | 0.134 | |

| Aqueous Extract | HPTLC-Densitometry | 0.017 | |

| 60% Methanolic Extract (from UP, India) | HPTLC-Densitometry | 0.83 | |

| 60% Methanolic Extract (from MP, India) | HPTLC-Densitometry | 0.31 | |

| 60% Methanolic Extract (from ND, India) | HPTLC-Densitometry | 0.14 |

Mandatory Visualizations

Caption: Experimental workflow for the HPTLC analysis of this compound.

Caption: Logical relationship of HPTLC method validation parameters.

References

Cell-based Assays for Testing Cordifolioside A Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordifolioside A, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies suggest its potential as an immunomodulatory, anti-inflammatory, antioxidant, and anticancer agent.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays to investigate and quantify the bioactivity of this compound. These assays are fundamental for elucidating its mechanism of action and evaluating its therapeutic potential.

Data Presentation: Bioactivity of Tinospora cordifolia Extracts Containing this compound

While specific quantitative data for isolated this compound is emerging, the following tables summarize the bioactivity of Tinospora cordifolia extracts, in which this compound is a key bioactive constituent.[1]

Table 1: Anti-inflammatory Activity of Tinospora cordifolia Leaf Extract

| Assay | Test Substance | IC50 Value (µg/mL) |

| Membrane Stabilization | T. cordifolia leaf extract | 206.4 |

| Proteinase Inhibitory Action | T. cordifolia leaf extract | 352.1 |

| Inhibition of Albumin Denaturation | T. cordifolia leaf extract | 237.6 |

Data sourced from in vitro studies on aqueous and methanolic extracts.[3][4]

Table 2: Antioxidant Activity of Tinospora cordifolia Extracts

| Assay | Plant Part & Extract | IC50 Value |

| DPPH Radical Scavenging | Leaf (Ethanol) | 0.5 mg/mL |

| Lipid Peroxidation Inhibition | Leaf (Ethanol) | 0.1 mg/mL |

| Superoxide Radical Scavenging | Stem | 12.5 mg/mL for 50% inhibition |

| Hydroxyl Radical Scavenging | Stem | 6 mg/mL for 50% inhibition |

Data compiled from various in vitro antioxidant models.[5][6]

Table 3: Anti-proliferative Activity of Tinospora cordifolia Extracts on MCF-7 Breast Cancer Cells

| Extract Type | Concentration (µg/mL) | Cell Count (x 10^5 cells/mL) | Cell Viability (%) |

| Aqueous | 200 | 9.45 ± 0.40 | 84.87 ± 0.04 |

| Aqueous | 400 | 8.44 ± 0.33 | 74.65 ± 0.02 |

| Aqueous | 600 | 7.44 ± 0.26 | 63.30 ± 0.02 |

| Hydro-alcoholic | 200 | 11.12 ± 0.50 | - |

| Hydro-alcoholic | 400 | 9.86 ± 0.41 | - |

| Hydro-alcoholic | 600 | 8.63 ± 0.26 | - |

| Negative Control | - | 13.19 ± 0.66 | 94.19 ± 0.02 |

Results indicate a dose-dependent decrease in cell proliferation and viability.[7]

Key Experimental Protocols

Herein are detailed protocols for essential cell-based assays to evaluate the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and is a primary screening tool for cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.